N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C16H23ClN2O3 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.1397203 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-derivatives of acetamide compounds, including structures similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide, have been synthesized and characterized for various applications, notably as potential pesticides. These compounds have been analyzed using X-ray powder diffraction to determine their crystal structure, which is crucial for understanding their chemical behavior and potential utility in various fields, including agriculture (Olszewska, Tarasiuk, & Pikus, 2011).
Antibacterial Activity
Some acetamide derivatives have been synthesized to evaluate their antibacterial potentials. These studies have involved converting ethyl piperidin-4-carboxylate to various derivatives and testing them against different bacterial strains. The results indicate that certain derivatives exhibit moderate inhibitory effects against Gram-negative bacterial strains, highlighting the potential of acetamide derivatives, including those structurally related to this compound, in the development of new antibacterial agents (Iqbal et al., 2017).
Antimicrobial and Cytotoxic Properties
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and tested for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds have shown effectiveness, particularly against fungal infections, with certain derivatives being more effective against fungi than bacteria. The study also evaluated their cytotoxic properties, providing insights into the therapeutic potential and safety profile of such compounds (Mokhtari & Pourabdollah, 2013).
Anticandidal Activity
The synthesis of compounds like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been explored, with findings suggesting significant anticandidal activity. The structural components, including the piperidine and thiadiazole groups, play a crucial role in enhancing the activity against specific fungal strains, demonstrating the importance of structural optimization in the development of antifungal agents (Ismailova et al., 2014).
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-methylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-19-6-4-11(5-7-19)8-16(20)18-13-10-14(21-2)12(17)9-15(13)22-3/h9-11H,4-8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNYFNWSPYBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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